An In-depth Technical Guide to (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol
An In-depth Technical Guide to (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol
Disclaimer: As of the latest search, a specific CAS number for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol has not been assigned in publicly accessible databases. This guide is based on established chemical principles and synthetic methodologies for analogous compounds.
Introduction
(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a chiral amino alcohol that embodies several structural motifs of high interest to the pharmaceutical and life sciences industries. The presence of a stereogenic center, a fluorinated aromatic ring, and a nitro group provides a rich chemical scaffold for the development of novel therapeutic agents and research tools. Chiral 1,2-amino alcohols are privileged structures found in numerous commercial drugs and natural products.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the predicted properties, a plausible synthetic pathway, and the potential applications of this promising, yet underexplored, molecule.
Physicochemical and Structural Data
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉FN₂O₃ | - |
| Molecular Weight | 200.17 g/mol | - |
| IUPAC Name | (1R)-2-amino-1-(2-fluoro-4-nitrophenyl)ethan-1-ol | - |
| Predicted Melting Point | 120-140 °C | Analog Data[3][4] |
| Predicted Boiling Point | >350 °C (with decomposition) | Analog Data[5] |
| Predicted Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO), sparingly soluble in water. | Analog Data[5] |
| Predicted pKa | ~8.5-9.5 (amino group), ~12-13 (hydroxyl group) | Analog Data[6] |
Proposed Synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol
The synthesis of chiral amino alcohols such as the title compound can be efficiently achieved through a multi-step sequence that establishes the carbon skeleton and subsequently introduces the desired stereochemistry. A robust and logical approach involves an initial Henry (nitroaldol) reaction to form a β-nitro alcohol intermediate, followed by an asymmetric reduction of the nitro group to the corresponding amine.[5][7]
Overall Synthetic Workflow
The proposed two-step synthesis commences with commercially available starting materials, 2-fluoro-4-nitrobenzaldehyde and nitromethane.
Caption: Mechanism of the Henry (Nitroaldol) Reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Henry reaction with substituted benzaldehydes. [8][9] Materials:
-
2-Fluoro-4-nitrobenzaldehyde
-
Nitromethane
-
Imidazole or another mild base catalyst
-
Ethanol (or other suitable solvent)
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Add nitromethane (5-10 equivalents) to the solution.
-
Add a catalytic amount of imidazole (0.2-0.3 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.
-
Dilute the residue with distilled water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(2-fluoro-4-nitrophenyl)-2-nitroethan-1-ol by silica gel column chromatography.
Causality and Self-Validation: The use of a mild base like imidazole is crucial to prevent side reactions, such as the dehydration of the β-nitro alcohol product. [10]Monitoring by TLC ensures the reaction is driven to completion and provides a preliminary assessment of product purity before work-up.
Step 2: Asymmetric Reduction of 1-(2-Fluoro-4-nitrophenyl)-2-nitroethan-1-ol
The key to obtaining the desired (r)-enantiomer is the use of a stereoselective reduction method. Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective approach for the reduction of α-nitroketones, and by extension, the selective reduction of one enantiomer of a racemic nitro alcohol or the direct asymmetric reduction of a precursor ketone. [11][12]Alternatively, chiral metal complexes, such as those based on Ruthenium, are highly effective for the asymmetric transfer hydrogenation of ketones and related functionalities. [13]
Rationale for Asymmetric Synthesis
Chiral amino alcohols are critical building blocks in modern drug discovery. The specific stereochemistry of a molecule often dictates its pharmacological activity and safety profile. Asymmetric synthesis ensures the production of a single enantiomer, which is a regulatory requirement for many new drug entities.
Detailed Experimental Protocol (Biocatalytic Approach)
This protocol is based on the use of commercial alcohol dehydrogenases for the enantioselective reduction of related nitro compounds. [11][12] Materials:
-
1-(2-Fluoro-4-nitrophenyl)-2-nitroethan-1-ol (from Step 1)
-
A suitable commercial Alcohol Dehydrogenase (ADH) that favors the production of the (R)-enantiomer.
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (NADH).
-
NAD⁺ (cofactor)
-
Phosphate buffer (pH ~7)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add glucose, NAD⁺, and glucose dehydrogenase to the buffer solution.
-
Add the selected alcohol dehydrogenase.
-
Dissolve the substrate, 1-(2-fluoro-4-nitrophenyl)-2-nitroethan-1-ol, in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC using a chiral column to determine both the conversion and the enantiomeric excess (e.e.).
-
Upon reaching the desired conversion and e.e., stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic phase. Repeat the extraction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the final product, (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, by column chromatography.
Trustworthiness and Validation: The progress of the enzymatic reaction is quantitatively monitored by chiral HPLC. This provides real-time data on both the extent of the reaction and its stereoselectivity, ensuring the production of the desired enantiomer with high purity.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol make it a valuable building block for several therapeutic areas:
-
Antimicrobial and Antiviral Agents: The amino alcohol scaffold is present in many antimicrobial and antiviral drugs. The fluorophenyl group can enhance binding to target proteins and improve pharmacokinetic properties. [2][14]* Enzyme Inhibitors: Fluorinated amino acids are known to act as potent enzyme inhibitors, making them valuable tools for studying enzyme mechanisms and for developing new drugs. [15]* Neurological Disorders: The phenyl ethanolamine backbone is a common feature in molecules targeting the central nervous system.
-
Prodrug Development: The amino and hydroxyl groups offer convenient handles for derivatization to create prodrugs with improved solubility or targeted delivery. []* Chemical Biology Probes: The fluorine atom can be used as a sensitive probe for ¹⁹F NMR studies to investigate protein-ligand interactions. [2]
References
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- Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamin
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
- Asymmetric synthesis protocols for chiral 1,2-amino alcohols using rel
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- Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Medi
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- (S)-2-amino-1-(4-nitrophenyl)ethanol. LookChem.
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI.
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- 2-[(2-nitrophenyl)amino]ethan-1-ol. MilliporeSigma.
- Process for the preparation of 2-amino-4-nitrophenol.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties. Benchchem.
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